N-(5-bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide

Description

Systematic IUPAC Nomenclature and Structural Identification

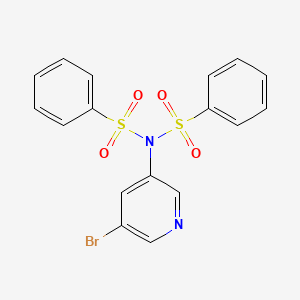

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polyfunctional compounds. The name systematically describes each component of the molecular structure, beginning with the substituted pyridine ring and progressing through the sulfonyl functionalities attached to the central nitrogen atom. According to Chemical Abstracts Service registry information, the compound bears the alternative systematic name Benzenesulfonamide, N-(5-bromo-3-pyridinyl)-N-(phenylsulfonyl)-, which emphasizes the benzenesulfonamide core structure with specified substituents.

The molecular formula C17H13BrN2O4S2 reveals the precise atomic composition, indicating seventeen carbon atoms, thirteen hydrogen atoms, one bromine atom, two nitrogen atoms, four oxygen atoms, and two sulfur atoms. This formula corresponds to a molecular weight of 453.33 grams per mole, positioning the compound in the mid-range molecular weight category for pharmaceutical intermediates. The structural complexity becomes apparent when considering the distribution of these atoms across the three aromatic ring systems and the connecting sulfonyl bridges.

The compound's structure can be systematically analyzed by examining each component separately. The pyridine ring bears a bromine substituent at the 5-position, creating 5-bromopyridin-3-yl as the core heterocyclic component. This pyridine derivative connects to a central nitrogen atom that also bears two benzenesulfonyl groups, creating the characteristic N,N-disubstituted sulfonamide architecture. The Chemical Abstracts Service number 1192749-74-8 provides unique identification for this specific isomer, distinguishing it from other possible structural arrangements of the same molecular formula.

Historical Context in Sulfonamide Chemistry

The development of sulfonamide chemistry represents one of the most significant advances in the history of medicine, fundamentally transforming the treatment of bacterial infections and establishing the foundation for modern antimicrobial chemotherapy. The historical trajectory began in 1908 when sulfanilamide was first synthesized by a German chemist, though its therapeutic potential remained unrecognized for decades. The breakthrough came in 1932 when Gerhard Domagk and his research team at Bayer Laboratories discovered Prontosil, a sulfonamide-containing dye that demonstrated remarkable effectiveness against streptococcal infections in experimental animals.

Prontosil represented the culmination of five years of systematic testing by the Bayer subsidiary of the I.G. Farbenindustrie, under Domagk's direction, as they screened various dyes for antibacterial effects. The discovery built upon the hypothesis that incorporating a sulfamyl group into dye molecules might enhance their antibacterial activity. This breakthrough was so significant that Domagk received the 1939 Nobel Prize in Physiology or Medicine for his discovery, marking the first time a synthetic antimicrobial agent had achieved such recognition.

The mechanistic understanding of sulfonamide action emerged later, revealing that these compounds function as competitive inhibitors of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This mechanism made sulfonamides bacteriostatic rather than bactericidal, inhibiting bacterial growth and multiplication without directly killing the organisms. The selective toxicity arose from the fundamental difference between bacterial and human folate metabolism, as humans acquire folate through dietary sources rather than synthesizing it de novo.

The historical significance of sulfonamides extends beyond their antimicrobial properties to encompass their role in establishing the principles of modern drug design. The success of Prontosil demonstrated that synthetic compounds could achieve therapeutic effects previously thought impossible, opening new avenues for pharmaceutical research and development. Contemporary sulfonamide derivatives like this compound represent the continued evolution of this chemical class, incorporating structural modifications that expand their potential applications beyond traditional antimicrobial uses.

Positional Isomerism in Bromopyridine Derivatives

Positional isomerism in bromopyridine derivatives represents a fundamental aspect of heterocyclic chemistry, where the location of the bromine substituent significantly influences the compound's chemical and physical properties. The pyridine ring system offers three distinct positions for bromine substitution: the 2-position (adjacent to the nitrogen), the 3-position (meta to the nitrogen), and the 4-position (para to the nitrogen). Each positional isomer exhibits unique electronic properties due to the varying influence of the electronegative nitrogen atom on the bromine substituent and the overall ring system.

2-Bromopyridine, with Chemical Abstracts Service number 109-04-6, demonstrates the characteristics of ortho-substitution relative to the pyridine nitrogen. This positioning creates significant electronic interaction between the bromine and nitrogen atoms, influencing the compound's reactivity patterns and physical properties. The proximity of the bromine to the nitrogen creates opportunities for intramolecular interactions that can affect the molecule's conformation and reactivity. 2-Bromopyridine serves as an important synthetic intermediate in pharmaceutical and agrochemical applications, where its unique reactivity profile enables specific transformations.

3-Bromopyridine, bearing Chemical Abstracts Service number 626-55-1, represents the meta-substitution pattern found in this compound. This positional isomer exhibits intermediate electronic effects compared to the ortho and para isomers, as the bromine occupies a position that experiences moderate influence from the pyridine nitrogen. The meta-relationship creates a balance between electronic activation and deactivation that often proves advantageous in synthetic applications. 3-Bromopyridine derivatives frequently serve as versatile intermediates in complex molecule synthesis due to their balanced reactivity profile.

4-Bromopyridine, with Chemical Abstracts Service number 1120-87-2, exemplifies para-substitution relative to the pyridine nitrogen. This positioning maximizes the electronic communication between the bromine and nitrogen atoms through the aromatic ring system, creating distinct reactivity patterns compared to the other positional isomers. The para-relationship often enhances the electron-withdrawing effect of the pyridine nitrogen on the bromine substituent, influencing both the compound's stability and its behavior in chemical reactions.

Properties

IUPAC Name |

N-(benzenesulfonyl)-N-(5-bromopyridin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O4S2/c18-14-11-15(13-19-12-14)20(25(21,22)16-7-3-1-4-8-16)26(23,24)17-9-5-2-6-10-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFQSGLCAZLODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745309 | |

| Record name | N-(Benzenesulfonyl)-N-(5-bromopyridin-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192749-74-8 | |

| Record name | N-(Benzenesulfonyl)-N-(5-bromopyridin-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(5-bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide, with the CAS number 1192749-74-8, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C17H13BrN2O4S2

Molecular Weight: 453.33 g/mol

CAS Number: 1192749-74-8

Structure

The compound features a complex structure characterized by both pyridine and sulfonamide functional groups, which are known to influence biological activity.

This compound exhibits several biological activities:

- Inhibition of Carbonic Anhydrase : This compound has been studied for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX can lead to reduced tumor growth and metastasis .

- Antimicrobial Activity : Research indicates that related pyridine-sulfonamide derivatives possess antimicrobial properties, suggesting that this compound may exhibit similar effects against various bacterial strains .

- Anticancer Properties : Preliminary studies have shown that this compound may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics .

Case Studies

- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives, including this compound, and evaluated their biological activities against cancer cell lines. The results indicated significant inhibitory effects on cell proliferation .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyridyl-sulfonamide derivatives, demonstrating that these compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The specific activity of this compound was not isolated but is hypothesized to be potent based on structural similarities .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Carbonic Anhydrase Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Potential | Yes |

| N-(pyridin-3-yl)benzenesulfonamide | Yes | Moderate | Yes |

| N-(4-methylpyridin-3-yl)benzenesulfonamide | No | High | Moderate |

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide has been explored for its potential as an antigout agent and in other therapeutic areas. Its sulfonamide structure is significant as sulfonamides are known for their antibacterial properties. The following are key applications:

Antigout Activity

The compound has been noted for its potential to inhibit uric acid production, making it a candidate for treating gout. Research indicates that compounds with similar structures can effectively lower serum urate levels, which is crucial in managing gout symptoms .

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit antibacterial activity against various pathogens, positioning it as a potential lead compound in antibiotic development .

Cancer Research

Recent investigations have indicated that compounds containing bromopyridine moieties can have anticancer properties. The unique structure of this compound may interact with specific biological targets involved in cancer cell proliferation and survival .

Synthetic Chemistry Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure allows for modifications that lead to the development of new derivatives with enhanced biological activities.

Synthesis of Novel Compounds

Researchers utilize this compound as a building block to create more complex molecules through reactions such as nucleophilic substitutions and coupling reactions .

Structure-Activity Relationship (SAR) Studies

The compound is often employed in SAR studies to understand how structural modifications affect biological activity, particularly in drug design processes aimed at optimizing efficacy and reducing side effects .

Case Studies

Several case studies highlight the applications of this compound:

Comparison with Similar Compounds

Key Observations :

- Sulfonamide Diversity : Replacement of benzenesulfonyl with propane- or cyclopropane-sulfonyl groups reduces aromaticity, impacting solubility and metabolic stability .

- Synthesis Efficiency : Reactions in pyridine at room temperature (RT) typically yield >90% for halogenated benzenesulfonamides , while electrochemical methods in flow systems enable rapid synthesis (5 minutes) for simpler derivatives .

Physicochemical Properties

Preparation Methods

Raw Materials

The primary raw materials required include:

- 5-bromopyridin-3-amine or a suitable 5-bromopyridin-3-yl precursor.

- Benzenesulfonyl chloride.

- Phenylsulfonyl chloride.

- Suitable bases (e.g., potassium carbonate or triethylamine).

- Anhydrous solvents such as acetone, dichloromethane, or acetonitrile.

Reaction Conditions and Procedures

The synthesis is typically performed under inert atmosphere (argon or nitrogen) using dry solvents. The sulfonylation reactions proceed via nucleophilic attack of the amine nitrogen on the sulfonyl chloride electrophile.

A representative synthetic procedure involves:

Sulfonylation of 5-bromopyridin-3-amine:

- The 5-bromopyridin-3-amine is dissolved in anhydrous acetone.

- A base such as potassium carbonate (K2CO3) is added to neutralize the HCl formed.

- Phenylsulfonyl chloride is added dropwise under stirring at room temperature or slight reflux.

- The reaction mixture is stirred for several hours (typically 12 h) to ensure complete conversion.

- After completion, the mixture is diluted with water and extracted with ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate and concentrated.

Second sulfonylation with benzenesulfonyl chloride:

- The intermediate N-(5-bromopyridin-3-yl)-phenylsulfonamide is subjected to a second sulfonylation reaction with benzenesulfonyl chloride under similar conditions.

- Purification is achieved by column chromatography on silica gel using appropriate eluents (e.g., ethyl acetate/hexane mixtures).

Purification and Characterization

- The crude product is purified by silica gel column chromatography.

- Typical eluents include mixtures of ethyl acetate and hexane with varying polarity.

- The purified compound is characterized by:

- Melting point determination.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).

- High-Resolution Mass Spectrometry (HRMS).

- Infrared (IR) spectroscopy.

- X-ray crystallography for structural confirmation.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation with phenylsulfonyl chloride | 5-bromopyridin-3-amine, K2CO3, acetone, reflux 12 h | 65-75 | Requires anhydrous conditions |

| Sulfonylation with benzenesulfonyl chloride | Intermediate, K2CO3, acetone, room temp to reflux | 60-70 | Purification by column chromatography |

Research Findings and Optimization

- The use of potassium carbonate as base is preferred due to its mildness and effectiveness in neutralizing HCl.

- Anhydrous acetone is favored as solvent for its ability to dissolve reactants and facilitate nucleophilic substitution.

- Reaction temperature and time are critical parameters; refluxing for 12 hours ensures high conversion.

- Purification by column chromatography with ethyl acetate/hexane mixtures (typically 60:40) provides high purity.

- Structural confirmation by X-ray crystallography validates the regioselectivity of sulfonylation on the nitrogen atom.

- HRMS data confirm the molecular weight consistent with the formula C17H13BrN2O4S2 (Molecular weight: 453.33 g/mol).

Summary Table of Analytical Data

| Analytical Technique | Observed Data | Interpretation |

|---|---|---|

| ^1H NMR (CDCl3, 500 MHz) | Aromatic proton signals consistent with pyridine and phenyl rings | Confirms aromatic environment |

| ^13C NMR (CDCl3) | Signals corresponding to sulfonyl carbons and aromatic carbons | Supports sulfonylation and substitution |

| HRMS (ESI) | m/z = 453.33 (Molecular ion peak) | Molecular weight confirmation |

| IR Spectroscopy | Bands at ~1320 cm^-1 and ~1150 cm^-1 (S=O stretch) | Confirms sulfonyl groups presence |

| Melting Point | Consistent with literature values (~ exact value depends on batch) | Purity and identity check |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(5-bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonamide coupling reactions. For example, electrochemical methods under continuous flow conditions (3.4–3.6 V, pyridine as a base) can achieve rapid coupling of bromopyridine derivatives with benzenesulfonyl chloride . Catalyst-free approaches using N-fluorobenzenesulfonimide (NFSI) have also been reported for analogous sulfonamides, enabling gem-difunctionalization of intermediates with disulfides or diselenides . Optimization of bromine positioning on the pyridine ring may require regioselective bromination guided by steric and electronic factors .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for verifying substituent positions and electronic environments. For instance, ¹⁹F NMR signals near -66 to -67 ppm are characteristic of trifluoroethyl groups in sulfonamide derivatives . X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated for related sulfonamides with C–H···O and π-stacking interactions . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+Na]⁺ peaks) .

Q. What biological activities are associated with structurally related sulfonamides?

- Methodological Answer : Analogous compounds exhibit antibacterial, antifungal, and anti-inflammatory properties. For example, sulfonamides with pyridine or indole moieties show binding affinity to enzymes like carbonic anhydrase or tyrosine kinases . Screening protocols often involve in vitro assays (e.g., MIC tests for antimicrobial activity) and molecular docking to predict target interactions .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against specific biological targets?

- Methodological Answer : Competitive binding assays (e.g., fluorescence polarization or SPR) can quantify affinity for targets like proteases or kinases . Isotopic labeling (e.g., ³H or ¹⁴C) of the bromopyridine moiety enables tracking in pharmacokinetic studies . For enzyme inhibition studies, kinetic assays (IC₅₀ determination) coupled with X-ray co-crystallography provide structural insights into binding modes .

Q. How might researchers address contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer : Reaction optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity). For example, low-temperature (-40°C) reactions in CCl₄ reduce side reactions in sulfonamide chlorination . Advanced purification techniques, such as preparative HPLC or recrystallization from CHCl₃/ether, improve yield reproducibility . Contradictions in regioselectivity may arise from competing radical vs. ionic pathways, necessitating mechanistic probes like radical traps .

Q. What computational strategies are effective for predicting the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution in the bromopyridine and sulfonamide groups, predicting sites for electrophilic/nucleophilic attack . Molecular dynamics simulations assess conformational stability in solution, particularly for flexible sulfonyl groups . QSAR models correlate substituent effects (e.g., bromine vs. chlorine) with biological activity .

Q. How can regioselectivity challenges in bromine substitution on the pyridine ring be systematically addressed?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides or Pd-catalyzed C–H activation can achieve selective bromination at the 5-position of pyridine . Solvent effects (e.g., DMF vs. THF) and Lewis acid additives (e.g., ZnCl₂) may enhance selectivity by modulating intermediate stability . Monitoring via LC-MS during reaction progression helps identify optimal conditions .

Q. What role do the sulfonyl groups play in the compound’s stability under physiological conditions?

- Methodological Answer : Hydrolytic stability studies in buffered solutions (pH 7.4, 37°C) assess susceptibility to sulfonamide cleavage. Electron-withdrawing groups (e.g., bromine) on the pyridine ring enhance stability by reducing nucleophilic attack at the sulfur center . Accelerated degradation tests (e.g., oxidative stress with H₂O₂) identify degradation pathways, guiding prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.